molecular formula C11H18N4O B2560038 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide CAS No. 1798035-71-8

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide

Cat. No.: B2560038
CAS No.: 1798035-71-8
M. Wt: 222.292
InChI Key: GLLGFZHPVDPRJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyridine derivatives . For instance, DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Chemical Reactions Analysis

While specific chemical reactions involving “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide” are not available, compounds like DMAP are known to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : A study by Deohate and Palaspagar (2020) described the preparation of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines via cyclocondensation, which were then evaluated for their insecticidal and antibacterial potential. This research signifies the compound's utility in synthesizing heterocyclic compounds with potential biological activities (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Activities : Farag et al. (2009) explored the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, showing moderate antimicrobial activity. This highlights the potential of such compounds in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Nonlinear Optical Properties : Moylan et al. (1996) synthesized a series of symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran, demonstrating large hyperpolarizabilities, suggesting applications in nonlinear optics (Moylan et al., 1996).

Photophysical Properties and Sensing Applications

pH-Sensing Application : Yan et al. (2017) developed pyrimidine-phthalimide derivatives as atypical aggregation-induced emission (AIE) chromophores, showcasing their potential in pH sensing and logic gate development due to their photophysical properties and protonation-induced color changes (Yan, Meng, Li, Ge, & Lu, 2017).

Antitumor and Anti-inflammatory Activities

Antitumor and Anti-inflammatory Agents : Antre et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their anti-inflammatory, analgesic, and antipyretic activities. This study underscores the compound's potential in developing new chemical entities targeting inflammation and pain (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-4-5-10(16)13-8-9-6-7-12-11(14-9)15(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLGFZHPVDPRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC(=NC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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